molecular formula C25H23NO4 B2905387 N-Fmoc-N-benzyl-D-alanine CAS No. 2137135-65-8

N-Fmoc-N-benzyl-D-alanine

Cat. No.: B2905387
CAS No.: 2137135-65-8
M. Wt: 401.462
InChI Key: QFVKHZGPQOFFBR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-benzyl-D-alanine (CAS 2137135-65-8) is a chiral organic compound belonging to the class of artificially modified amino acids. With a molecular formula of C25H23NO4 and a molecular weight of 401.45 g/mol, this derivative is specifically designed for research applications, particularly in the field of peptide chemistry . Its core value lies in its role as a protected building block (or synthon) for the solid-phase peptide synthesis (SPPS) of complex peptides. The molecule features two key protective groups: the Fluorenylmethyloxycarbonyl (Fmoc) group, which protects the alpha-amino group and is readily removed under basic conditions, and the benzyl (Bn) group on the secondary amino function, which can provide stability during synthesis . This configuration makes it a specialized reagent for introducing a D-alanine residue with a protected secondary amine into a peptide chain, a modification that can significantly alter the peptide's biological activity, stability, and three-dimensional structure. Such unnatural amino acids are crucial tools for probing protein function and developing novel peptide-based therapeutics, as even subtle changes like stereochemistry (D- vs. L-amino acids) can profoundly impact a molecule's properties and its interaction with biological targets . The product has a purity of 97% and is typically supplied as a solid powder. It is stable at ambient temperature for short periods but should be stored desiccated at room temperature for long-term stability . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKHZGPQOFFBR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for N-Fmoc-N-benzyl-D-alanine Synthesis

Solution-Phase Synthetic Approaches

Solution-phase synthesis offers flexibility and is often employed for the large-scale preparation of this compound. A common strategy involves the N-alkylation of a pre-existing Fmoc-D-alanine derivative.

One prominent method is reductive amination . This two-step process typically begins with the condensation of Fmoc-D-alanine with benzaldehyde (B42025) to form a Schiff base (imine) intermediate. Subsequent reduction of this intermediate, often using a hydride source such as sodium cyanoborohydride or triethylsilane in the presence of an acid, yields the desired this compound. chimia.chmdpi.comnih.gov The reaction conditions, including the choice of reducing agent and solvent, are critical to ensure high yields and minimize side reactions. For instance, the use of a Lewis acid like titanium(IV) isopropoxide can facilitate the reductive amination process. mdpi.com

Another approach involves the direct alkylation of Fmoc-D-alanine with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. nih.gov However, this method can be prone to over-alkylation and racemization if the reaction conditions are not carefully controlled.

A more controlled method for N-alkylation is the oxazolidinone method. researchgate.net In this approach, an Fmoc-protected amino acid is condensed with an aldehyde to form a cyclic oxazolidin-5-one intermediate. This stable intermediate is then reductively opened to yield the N-alkylated Fmoc-amino acid. researchgate.net

The table below summarizes key aspects of common solution-phase synthetic methods.

Method Key Reagents Advantages Potential Challenges
Reductive AminationBenzaldehyde, Reducing Agent (e.g., NaBH3CN)Good yields, applicable to various aldehydes. chimia.chnih.govPotential for over-reduction, requires careful control of pH.
Direct AlkylationBenzyl Halide, BaseSimpler one-step procedure.Risk of over-alkylation and racemization. nih.gov
Oxazolidinone MethodAldehyde, Acid Catalyst, Reducing AgentGood control over N-alkylation, stable intermediate. researchgate.netTwo-step process, requires isolation of the intermediate. researchgate.net

Solid-Phase Synthetic Approaches (SPPS)

Solid-phase peptide synthesis (SPPS) provides a powerful platform for the incorporation of this compound into peptide chains. In this methodology, the amino acid is typically pre-synthesized and then coupled to a growing peptide chain anchored to a solid support (resin). The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in SPPS. peptide.comiris-biotech.denih.gov

The synthesis of N-alkylated amino acids for SPPS often follows similar principles to solution-phase methods but may be adapted for solid-phase compatibility. For instance, on-resin reductive amination can be performed where the N-terminal amine of a resin-bound peptide is reacted with an aldehyde and a reducing agent. chemrxiv.org

Protecting Group Chemistry and Orthogonal Strategies

The judicious use of protecting groups is fundamental to the successful synthesis and manipulation of this compound, particularly within the context of larger, more complex molecules.

Fmoc Group Introduction and Cleavage Methodologies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, making it a cornerstone of modern peptide synthesis. wikipedia.org

Introduction: The Fmoc group is typically introduced by reacting the amino group of D-alanine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.orgtotal-synthesis.com While Fmoc-Cl is reactive, it is also sensitive to moisture. total-synthesis.com Fmoc-OSu is often preferred due to its greater stability. total-synthesis.com The reaction is usually carried out in a solvent like dioxane or dimethylformamide (DMF). wikipedia.org

Cleavage: The key advantage of the Fmoc group is its lability to bases. It is rapidly removed by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. peptide.comwikipedia.orgchempep.com The cleavage occurs via a β-elimination mechanism, generating dibenzofulvene, which is typically scavenged by the excess amine to prevent side reactions. peptide.com The progress of the deprotection can be monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene-piperidine adduct. wikipedia.org Alternative, milder cleavage reagents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also be used, sometimes in combination with piperidine. chempep.compeptide.com In some instances, thermal cleavage of the Fmoc group under base-free conditions has also been reported. chimia.ch

The table below details common reagents for Fmoc group manipulation.

Process Reagent Typical Conditions Key Features
IntroductionFmoc-ClBase (e.g., NaHCO3), Dioxane/WaterHighly reactive, moisture-sensitive. total-synthesis.com
IntroductionFmoc-OSuBase, DMFMore stable than Fmoc-Cl, commonly used. total-synthesis.com
Cleavage20% Piperidine in DMFRoom temperature, short reaction time (minutes).Standard and efficient method in SPPS. peptide.comwikipedia.org
CleavageDBU in DMFCan be faster than piperidine. chempep.compeptide.comNon-nucleophilic base, often used with a scavenger. peptide.com

Orthogonal Protection Schemes for Complex Architectures

The true power of the Fmoc group lies in its orthogonality with acid-labile protecting groups, forming the basis of the widely adopted Fmoc/tBu strategy in SPPS. peptide.comiris-biotech.de In this scheme, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu) or trityl (Trt). peptide.com

The benzyl group on the nitrogen of this compound is generally stable to the basic conditions used for Fmoc removal and the acidic conditions used for cleavage of tBu-based side-chain protecting groups and cleavage from many resins. total-synthesis.com This makes it a "permanent" protecting group during the chain assembly in Fmoc-SPPS. It can be removed under harsher conditions, such as catalytic hydrogenolysis, although its stability can sometimes be sequence-dependent. total-synthesis.comchempep.com

This orthogonality allows for the selective deprotection of specific functional groups, enabling the synthesis of complex peptide architectures, including branched and cyclic peptides. sigmaaldrich.com For example, a side-chain amino group can be protected with a group like Dde or ivDde, which are labile to hydrazine (B178648) but stable to both piperidine and TFA, allowing for site-specific modifications. iris-biotech.desigmaaldrich.com

Control of Stereochemical Integrity During Synthesis

Maintaining the stereochemical integrity of the chiral center in D-alanine is paramount during the synthesis of this compound and its subsequent use in peptide synthesis. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur at various stages and significantly impact the biological activity of the final product.

The risk of racemization is particularly high during the activation step of the carboxyl group for peptide bond formation. nih.gov The use of urethane-based protecting groups like Fmoc helps to suppress racemization during coupling reactions. nih.gov

During N-alkylation, such as reductive amination, the reaction conditions must be carefully controlled to prevent epimerization. chemrxiv.org For instance, in the oxazolidinone method, the stereochemical integrity of the amino acid precursor is generally well-preserved. researchgate.net The choice of coupling reagents and additives during peptide synthesis also plays a critical role. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) have been traditionally used to minimize racemization. nih.gov

It is crucial to analyze the stereochemical purity of the final product, often using chiral chromatography techniques, to ensure that the desired D-configuration is maintained. rsc.org Studies have shown that while some synthetic steps carry a risk of racemization, optimized protocols can achieve high stereochemical purity. rsc.org

Minimizing Racemization during Coupling Reactions

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern during the activation and coupling of amino acids in peptide synthesis. nih.gov The N-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a urethane-type group that is known to suppress racemization during the activation and coupling steps. semanticscholar.org However, the choice of coupling reagents and conditions still plays a critical role.

Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can cause partial racemization of amino acids. peptide.com To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl cyano(hydroxyimino)acetate (Oxyma) are commonly used. peptide.compeptide.com These additives react with the activated amino acid to form active esters that couple with less racemization. peptide.com For instance, the addition of HOBt can significantly reduce racemization, although some residues like histidine can remain problematic. peptide.compeptide.com

The use of phosphonium (B103445) and aminium/uronium salt-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also effective in minimizing racemization, especially when used in conjunction with HOBt. peptide.compeptide.com

Recent studies have explored the use of copper (II) chloride (CuCl2) as an additive to suppress racemization. For example, a protocol utilizing DIC/HOBt coupling with an excess of HOBt and one equivalent of CuCl2 was reported to be effective for low-racemization linkage of a challenging amino acid derivative to a resin. peptide.com

Preservation of D-Configuration

The use of orthogonal protecting group strategies, where different protecting groups are removed under distinct conditions, is a cornerstone of modern peptide synthesis. peptide.com In Fmoc-based solid-phase peptide synthesis (SPPS), the temporary Nα-Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile. This orthogonality prevents the unintended removal of side-chain protecting groups during the iterative deprotection of the Nα-amino group, which could otherwise lead to side reactions that might compromise the stereochemistry. nih.govpeptide.com

The stability of the D-configuration is also influenced by the prevention of side reactions such as aspartimide formation, which can lead to epimerization. iris-biotech.de Strategies to prevent such side reactions, as detailed in subsequent sections, are therefore indirectly crucial for preserving the D-configuration.

Identification and Mitigation of Side Reactions in Fmoc-Based Synthesis

Several side reactions can occur during Fmoc-based peptide synthesis, leading to impurities that can be difficult to remove. Understanding and mitigating these side reactions is essential for a successful synthesis.

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of the synthesis. peptide.com It involves the intramolecular cyclization of the deprotected N-terminal amino group of a dipeptide-resin, leading to the cleavage of the dipeptide from the resin. iris-biotech.de This side reaction is particularly prevalent in Fmoc-based synthesis due to the basic conditions used for Fmoc deprotection, which enhance the nucleophilicity of the terminal amine. iris-biotech.de Sequences containing proline at the C-terminus are especially susceptible to DKP formation. peptide.comiris-biotech.de

Mitigation Strategies:

Use of sterically hindered resins: Resins like the 2-chlorotrityl chloride resin provide steric hindrance that inhibits the formation of diketopiperazines. peptide.comacs.org

Dipeptide coupling: Introducing the second and third amino acid residues as a pre-formed dipeptide unit bypasses the dipeptide-resin intermediate, thus avoiding DKP formation. peptide.com

Use of N-trityl protected amino acids: Coupling an N-trityl protected amino acid in the second position, followed by removal of the trityl group with dilute trifluoroacetic acid (TFA), results in a protonated dipeptide-resin that can be coupled further using in situ neutralization protocols. peptide.com

Aspartimide Formation and Prevention Strategies

Aspartimide formation is a major challenge in the synthesis of peptides containing aspartic acid residues. It involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen, which can lead to racemization and the formation of α- and β-peptide isomers upon ring-opening. peptide.comiris-biotech.deresearchgate.net This side reaction can be catalyzed by both acidic and basic conditions. peptide.comiris-biotech.de Asp-Gly, Asp-Ala, and Asp-Ser sequences are particularly prone to this side reaction. peptide.com

Prevention Strategies:

Modification of Fmoc-deprotection conditions: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation. peptide.combiotage.com Using a weaker base like piperazine (B1678402) can also suppress this side reaction. biotage.com

Use of sterically bulky side-chain protecting groups: Increasing the steric bulk of the aspartic acid side-chain protecting group can hinder the formation of the succinimide (B58015) ring. iris-biotech.debiotage.com Examples include bulky trialkyl-methyl esters. iris-biotech.de

Backbone protection: Introducing a protecting group on the amide nitrogen of the peptide bond can prevent aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group is an effective auxiliary protecting group for this purpose. peptide.comiris-biotech.de

Novel protecting groups: The development of new protecting groups like cyanosulfurylides (CSY) has shown promise in completely suppressing aspartimide formation. iris-biotech.deresearchgate.net

StrategyMechanism
Modified DeprotectionAdding HOBt or using a weaker base like piperazine reduces the propensity for cyclization. peptide.combiotage.com
Bulky Side-Chain EstersSteric hindrance from bulky protecting groups on the Asp side chain blocks succinimide ring formation. iris-biotech.debiotage.com
Backbone Protection (Dmb)A temporary protecting group on the amide nitrogen prevents the cyclization reaction. peptide.comiris-biotech.de
Cyanosulfurylides (CSY)A stable C-C bond masks the side-chain carboxylic acid, preventing aspartimide formation. iris-biotech.deresearchgate.net

Lossen-Type Rearrangement and Related Impurities

During the preparation of Fmoc-amino acids using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH as impurities. nih.govsemanticscholar.orgresearchgate.net These impurities can be incorporated into the growing peptide chain, resulting in deletion sequences that are difficult to separate from the desired product. chimia.ch

Mitigation Strategies:

Careful quality control of Fmoc-amino acids: It is crucial to use high-purity Fmoc-amino acids and to have analytical methods that can detect these β-alanine impurities. nih.govchimia.ch

Alternative Fmocating reagents: The use of alternative reagents for introducing the Fmoc group, such as Fmoc-OPhth, has been explored to avoid the formation of Fmoc-β-Ala-OH. researchgate.net

Intermediate silylation: A proposed method to prevent side reactions during Fmoc protection involves the intermediate silylation of the carboxylic acid with chlorotrimethylsilane. nih.gov

Unwanted Carboxyl Activation and Oligomerization

The primary cause of this side reaction is the inadvertent activation of the carboxyl group of the amino acid during the process of introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the amino group. nih.gov This is particularly prevalent when using highly reactive Fmoc reagents, such as 9-fluorenylmethyl chloroformate. nih.govresearchgate.net The activated carboxyl group of one amino acid molecule can then be attacked by the amino group of another, initiating a condensation reaction that results in the formation of a dipeptide (Fmoc-Xaa-Xaa-OH). nih.govresearchgate.net This process can continue, leading to the generation of a mixture of oligomers. To prevent this uncontrolled oligomerization, the alpha-nitrogen of the amino acids must be protected. peptide.com

A widely adopted and effective strategy to circumvent this issue is the temporary protection of the carboxylic acid function via intermediate silylation. nih.govresearchgate.net This is typically achieved by treating the amino acid with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent. researchgate.net This in situ reaction forms a transient O,N-bis-trimethylsilyl-amino acid intermediate. researchgate.net The resulting trimethylsilyl (TMS) ester is significantly less nucleophilic than the free carboxylic acid, thereby preventing the unwanted self-condensation and oligomerization. nih.govresearchgate.net Following the successful introduction of the Fmoc group, the silyl (B83357) ester is readily hydrolyzed back to the free carboxylic acid during the aqueous workup.

The table below summarizes the key aspects of unwanted carboxyl activation and the common strategies employed for its mitigation.

Side ReactionTriggering Condition/ReagentResulting ImpurityMitigation StrategyReagents for Mitigation
Unwanted Carboxyl Activation & Oligomerization Use of highly reactive Fmoc-donating reagents (e.g., 9-fluorenylmethyl chloroformate) on an amino acid with a free carboxyl group. nih.govresearchgate.netFmoc-protected dipeptides (Fmoc-Xaa-Xaa-OH) and higher oligomers. nih.govresearchgate.netTemporary protection of the carboxylic acid group. nih.govresearchgate.netIn situ silylation using Trimethylsilyl chloride (TMSCl) and a base like N,N-diisopropylethylamine (DIPEA). researchgate.net

While the monomeric approach, using pre-synthesized this compound, is standard in solid-phase peptide synthesis (SPPS), the initial synthesis of this building block must be carefully controlled to avoid these oligomerization side reactions. nih.govgoogle.com The purity of the Fmoc-amino acid derivative is critical, as any oligomeric impurities can be incorporated into the growing peptide chain during synthesis. nih.govresearchgate.net

Applications in Peptide and Peptidomimetic Design

N-Fmoc-N-benzyl-D-alanine as a Building Block in Peptide Synthesis

The use of Fmoc-protected amino acids is a well-established and widely adopted strategy in solid-phase peptide synthesis (SPPS). nih.govnih.govuci.edu The Fmoc group provides a base-labile protecting group for the alpha-amino group, allowing for iterative and controlled elongation of the peptide chain on a solid support. nih.govuci.edu this compound is designed to be fully compatible with these standard Fmoc-SPPS protocols, enabling its direct incorporation into peptide sequences. researchgate.net

Incorporation into Linear Peptide Sequences

The introduction of this compound into linear peptide sequences is achieved through standard coupling reactions in SPPS. uci.eduluxembourg-bio.com The bulky benzyl (B1604629) group on the amide nitrogen can introduce steric hindrance, which may necessitate the use of more potent coupling reagents or extended reaction times to ensure efficient peptide bond formation. nih.gov The presence of the N-benzyl group eliminates the amide proton, preventing the formation of hydrogen bonds at that position. This modification can significantly alter the local conformation and flexibility of the peptide backbone.

The incorporation of D-amino acids, such as D-alanine, is a common strategy to increase the resistance of peptides to enzymatic degradation by proteases, which typically exhibit high specificity for L-amino acids. mdpi.com Therefore, the inclusion of N-benzyl-D-alanine can enhance the in vivo stability and prolong the half-life of linear peptides.

Utilization in Cyclized Peptide Constructs

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their reduced conformational flexibility. nih.gov The process of macrocyclization, however, can be challenging, particularly for sterically hindered or aggregation-prone sequences. The incorporation of N-alkylated amino acids, such as N-benzyl-D-alanine, can pre-organize the linear peptide precursor into a conformation that is more amenable to cyclization. nih.gov By inducing turns or kinks in the peptide backbone, these residues can bring the N- and C-termini into closer proximity, thereby facilitating the ring-closing reaction. nih.gov

Design and Synthesis of Peptidomimetics Incorporating N-Benzylated D-Alanine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, oral bioavailability, and receptor selectivity. nih.gov The incorporation of N-benzylated D-alanine is a powerful strategy in the design of peptidomimetics, as it directly modifies the peptide backbone and introduces non-natural structural elements.

Strategies for Backbone Modification and Conformational Control

The N-benzyl group on the alanine (B10760859) residue serves as a key element for backbone modification. By replacing the amide proton with a benzyl group, the hydrogen-bonding capabilities of the peptide backbone are locally disrupted. This modification has profound implications for the conformational preferences of the peptide chain. The steric bulk of the benzyl group restricts the rotation around the adjacent peptide bonds, leading to a more defined and predictable local conformation. nih.gov

This conformational control is a critical aspect of rational drug design, as it allows for the stabilization of specific secondary structures that are responsible for biological activity. The D-configuration of the alanine further contributes to the conformational rigidity and can be used to orient the side chains of neighboring amino acids in a desired spatial arrangement.

Influence on Secondary Structure Propensity (e.g., Helices, Turns)

The incorporation of N-alkylated amino acids generally disfavors the formation of α-helical structures due to the loss of the amide proton required for the characteristic hydrogen-bonding pattern of the helix. nih.gov Instead, N-benzylated residues are known to promote the formation of turn-like structures, such as β-turns and γ-turns. acs.orgmdpi.com These turns are critical components of many biologically active peptides, often mediating receptor binding and other molecular recognition events.

Theoretical and experimental studies on peptides containing N-methylated alanine have shown a propensity to adopt extended or turn-like conformations. nih.gov The larger benzyl group in N-benzyl-D-alanine is expected to exert an even stronger influence on the backbone geometry, making it a potent inducer of turns. The D-amino acid configuration can further stabilize specific types of turns, particularly when incorporated at certain positions within the turn motif. For instance, D-amino acids are often found in type II' β-turns. nih.gov

Below is a table summarizing the expected influence of incorporating N-benzyl-D-alanine on peptide secondary structures based on general principles of N-alkylation and D-amino acid inclusion.

Secondary StructureExpected Influence of N-benzyl-D-alanine IncorporationRationale
α-Helix DisruptiveThe N-benzyl group removes the amide proton, preventing the formation of the i to i+4 hydrogen bonds that stabilize the α-helix. nih.gov
β-Sheet Potentially DisruptiveThe steric bulk of the N-benzyl group can interfere with the regular hydrogen bonding pattern between adjacent β-strands.
β-Turn InductiveThe steric hindrance of the N-benzyl group and the conformational preferences of the D-amino acid can promote the formation of compact turn structures. acs.orgmdpi.com
Random Coil Reduced FlexibilityThe restricted rotation around the peptide bonds adjacent to the N-benzylated residue leads to a more defined local conformation.

Advanced Peptide Architectures and Bioactive Molecule Scaffolds

The unique structural features of this compound make it a valuable building block for the construction of advanced peptide architectures and bioactive molecule scaffolds. By strategically placing this residue within a peptide sequence, it is possible to create molecules with predefined three-dimensional shapes that can serve as templates for the development of novel therapeutics.

For example, the turn-inducing properties of N-benzyl-D-alanine can be exploited to create rigid cyclic peptides that act as scaffolds for the presentation of various functional groups in a specific spatial orientation. scienceopen.com These scaffolds can be designed to mimic the binding epitopes of larger proteins, allowing for the development of potent and selective inhibitors of protein-protein interactions.

Furthermore, the enhanced proteolytic stability conferred by the N-benzylation and the D-amino acid configuration makes these scaffolds suitable for in vivo applications. The ability to precisely control the conformation and stability of peptides through the incorporation of building blocks like this compound is a testament to the power of synthetic chemistry in advancing drug discovery.

Applications in Non-Ribosomal Peptide Synthesis (NRPS) Research

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes used by bacteria and fungi to produce a wide array of bioactive peptides. nih.gov A hallmark of these natural products is their structural diversity, which often includes non-proteinogenic components such as D-amino acids and N-alkylated residues (e.g., N-methylated amino acids). acs.orgresearchgate.net These modifications are crucial for the biological activity and stability of the resulting peptides.

The study of NRPS systems and the generation of novel non-ribosomal peptides (NRPs) often rely on the chemical synthesis of substrate analogs, pathway intermediates, or modified natural products. This compound is an ideal building block for these purposes. Its D-configuration mimics the residues installed by epimerase (E) domains found within NRPS modules, while the N-benzyl group serves as a synthetic analog for the N-methylation commonly introduced by integrated methyltransferase (M) domains. nih.gov

Researchers utilize this compound to synthesize specific peptide fragments to probe the substrate tolerance of NRPS adenylation (A) and condensation (C) domains. By incorporating this compound into a peptide sequence, scientists can investigate how these enzymes handle bulky, N-alkylated D-amino acids, providing insight into the catalytic mechanisms and aiding in the re-engineering of NRPS machinery for the production of novel antibiotics and other therapeutics.

Table 1: Role of this compound Components in NRPS Research

ComponentRelevance to NRPS SystemsResearch Application
D-Alanine NRPS pathways naturally incorporate D-amino acids via epimerization domains to confer specific conformations and proteolytic resistance. nih.govSynthesis of stable analogs of natural NRPs; Probing the stereoselectivity of NRPS catalytic domains.
N-Benzyl Group Serves as a mimic for N-methyl groups frequently found in fungal NRPs, which are installed by methyltransferase domains. researchgate.netInvestigating the impact of N-alkylation on peptide structure and function; Studying the substrate specificity of NRPS condensation and adenylation domains.
Fmoc Group Enables efficient incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS). altabioscience.comFacilitates the controlled, stepwise chemical synthesis of NRP fragments, inhibitors, and probes required for biochemical assays.

Development of Peptide-Based Biomaterials

The self-assembly of short peptides into ordered nanostructures, such as fibers, tapes, and hydrogels, is a rapidly growing field in biomaterials science. The Fmoc group, with its bulky aromatic fluorenyl moiety, is a well-established driver of self-assembly through π-π stacking interactions. frontiersin.org When attached to amino acids or short peptides, the Fmoc group can induce the formation of β-sheet structures that associate into nanofibers, which in turn entangle to form a hydrogel network. mdpi.comsemanticscholar.org

This compound is particularly well-suited for creating robust biomaterials for several reasons:

Self-Assembly: The Fmoc group provides the primary driving force for the self-assembly process. frontiersin.org

Enzymatic Stability: Hydrogels and other materials constructed from standard L-amino acids are susceptible to degradation by proteases present in biological environments. The incorporation of D-alanine renders the peptide backbone resistant to cleavage by common proteases, significantly increasing the material's durability and longevity for applications in tissue engineering and drug delivery. nih.gov

Structural Control: The N-benzyl group influences the packing of the peptide units within the self-assembled structure. By disrupting the typical hydrogen-bonding network of the peptide backbone and introducing steric bulk, it can modify the mechanical properties (e.g., stiffness) and morphology of the resulting hydrogel.

Studies have shown that hydrogels made from Fmoc-D-amino acids can exhibit different material properties, such as denser fiber networks and altered release kinetics for encapsulated drugs, compared to their L-amino acid counterparts. nih.gov The use of this compound allows for the rational design of peptide-based biomaterials with enhanced stability and tunable physical characteristics.

Table 2: Contribution of this compound to Biomaterial Properties

FeatureContributing Molecular MoietyResulting Biomaterial Property
Hydrogel Formation Fmoc groupDrives self-assembly into nanofibers through π-π stacking and hydrogen bonding. frontiersin.orgmdpi.com
Proteolytic Resistance D-AlanineConfers stability against enzymatic degradation, leading to more durable materials. nih.gov
Tunable Mechanics N-Benzyl groupModifies intermolecular packing and backbone conformation, altering the stiffness and morphology of the hydrogel.

Bioconjugation Strategies Employing this compound

Bioconjugation involves the chemical linking of a peptide to another molecule, such as a drug, a fluorescent probe, or a larger protein. The Fmoc-based strategy for solid-phase peptide synthesis (SPPS) is fundamental to creating the peptides used in these applications. altabioscience.com this compound acts as a specialized building block within this synthetic framework.

While the N-benzyl and D-alanine components are incorporated for their effects on the final peptide's structure and stability, the Fmoc group plays a crucial, albeit temporary, role. During SPPS, the Fmoc group protects the α-amino group of the incoming amino acid, allowing for the selective formation of a peptide bond with the free amine of the growing chain on the solid support. The Fmoc group is then selectively removed with a mild base, typically piperidine (B6355638), to reveal a new N-terminal amine for the next coupling cycle. altabioscience.com

The use of this compound in a synthesis allows for the precise placement of a conformationally constrained, proteolytically resistant residue within a peptide sequence. Once the full peptide is synthesized and cleaved from the resin, other functional groups on the peptide (e.g., the side chain of a lysine (B10760008) or cysteine residue, or the N- or C-terminus) can be used as a handle for conjugation to another molecule. Therefore, this compound is a key component in the synthesis of advanced peptides that are subsequently used in bioconjugation strategies, providing the final conjugate with enhanced stability and defined structural features.

Investigating Structure-Activity Relationships in Modified Peptides

Understanding the relationship between a peptide's three-dimensional structure and its biological activity is a central goal of medicinal chemistry. The systematic modification of a peptide's structure allows researchers to probe which features are essential for binding to a biological target and eliciting a response. This compound is a multifunctional tool for such structure-activity relationship (SAR) studies. nih.gov

Incorporating this single, modified amino acid into a parent peptide sequence allows for the simultaneous investigation of three key structural parameters:

Stereochemistry (D-configuration): Replacing an L-amino acid with its D-enantiomer is a classic strategy to determine if the chirality of a specific residue is critical for receptor interaction. Furthermore, this substitution dramatically increases the peptide's half-life in the presence of proteases, which helps to separate the effects of target binding from the effects of metabolic instability. nih.govnih.govoup.com Studies have repeatedly shown that D-amino acid substitution can enhance the stability and antimicrobial activity of peptides. biorxiv.org

Backbone Conformation (N-benzyl group): The N-benzyl group removes the amide proton, which normally acts as a hydrogen bond donor. This modification disrupts secondary structures like α-helices and β-sheets that rely on this hydrogen bond. nih.gov The steric bulk of the benzyl group also restricts the rotation of the peptide backbone, often favoring a specific turn conformation. researchgate.net This allows chemists to test hypotheses about the "bioactive conformation"—the specific shape the peptide must adopt to bind its target.

Hydrophobicity and Aromatic Interactions: The benzyl group adds a hydrophobic, aromatic moiety. This can be used to explore potential hydrophobic or π-π stacking interactions with the target receptor, probing pockets that may not be engaged by the original peptide.

Table 3: Impact of this compound on Peptide Properties for SAR Studies

Structural ModificationPrimary EffectRationale in SAR Studies
L- to D-Chirality Switch Increased resistance to proteolysis. nih.govnih.govTo improve peptide stability and determine if the target interaction is stereospecific.
N-Benzylation Restricted backbone flexibility; loss of N-H hydrogen bond donor. nih.govTo stabilize specific conformations (e.g., turns) and probe the importance of backbone hydrogen bonding for activity.
Addition of Benzyl Moiety Increased local hydrophobicity and potential for aromatic interactions.To explore hydrophobic and π-stacking interactions within the receptor binding site. nih.gov

Structural Characterization and Conformational Analysis

Advanced Spectroscopic and Chromatographic Methods for Characterization

A suite of powerful analytical techniques is utilized to determine the chemical structure, purity, and conformational properties of N-Fmoc-N-benzyl-D-alanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl and benzyl (B1604629) groups, the α-carbon and methyl carbon of the D-alanine backbone, and the benzylic carbon. For comparison, the known ¹³C NMR spectral data for the related compound, Fmoc-Ala-OH, shows characteristic shifts that can be used as a reference for assigning the spectrum of this compound chemicalbook.com.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Fmoc Aromatic7.20 - 7.90120 - 145
Benzyl Aromatic7.10 - 7.40125 - 140
Benzyl CH₂4.50 - 5.0050 - 55
Alanine (B10760859) α-CH4.00 - 4.5050 - 55
Alanine β-CH₃1.30 - 1.6015 - 20
Fmoc CH₂4.20 - 4.5065 - 70
Fmoc CH4.10 - 4.3045 - 50
Carbonyl (Fmoc)-155 - 160
Carbonyl (Acid)-170 - 175

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules like this compound in solution. The Fmoc group itself is a chromophore and its interaction with the chiral center of the D-alanine can give rise to characteristic CD signals.

In the far-UV region (190-250 nm), the CD spectrum can provide information about the backbone conformation. For Fmoc-protected amino acids and short peptides, the CD spectra are often complex, with contributions from both the Fmoc chromophore and the peptide backbone. For instance, studies on Fmoc-RGD tripeptides have shown distinct CD spectra that are sensitive to the amino acid sequence and self-assembly properties researchgate.net. It is expected that this compound in different solvents will exhibit unique CD spectra, which can be used to infer the predominant solution-state conformation and the influence of the bulky N-benzyl and Fmoc groups on the local secondary structure. A β-sheet-like conformation, for example, would be indicated by a negative band around 218 nm researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring its synthesis. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of Fmoc-protected amino acids phenomenex.comoup.com.

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape phenomenex.com. The retention time of this compound would be determined by its hydrophobicity, which is significantly influenced by the presence of the Fmoc and benzyl groups. The purity of a synthesized batch can be quantified by integrating the peak area of the main compound and any impurities detected by a UV detector, typically at a wavelength where the Fmoc group strongly absorbs (around 265 nm). Chiral HPLC methods can also be developed to determine the enantiomeric purity of the D-alanine derivative phenomenex.com.

Interactive Table: Example HPLC Method Parameters for this compound Analysis
Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Computational and Theoretical Studies

To complement experimental data, computational and theoretical methods provide valuable insights into the molecular properties and interactions of this compound at an atomic level.

Molecular modeling and docking simulations are powerful computational tools to predict and analyze the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. These methods are particularly relevant in the context of drug design and discovery.

In a typical molecular docking study, a three-dimensional model of this compound would be generated and its conformational space explored. This model would then be "docked" into the binding site of a target protein. The simulation would predict the most favorable binding pose and estimate the binding affinity based on a scoring function that considers factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions). The bulky and aromatic Fmoc and benzyl groups would be expected to play a significant role in dictating the binding mode, potentially engaging in hydrophobic and π-π stacking interactions within a receptor's binding pocket.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules with high accuracy. For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation (geometry optimization).

By calculating the electronic energy for different spatial arrangements of the atoms, the lowest energy (most stable) structure can be identified. These calculations can also provide valuable information about the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the reactivity and intermolecular interactions of this compound. For instance, a comprehensive conformational analysis of a similar dipeptide, N-formyl-D-serine-D-alanine-NH₂, has been successfully performed using DFT methods, highlighting the power of this approach in studying the conformational landscape of modified amino acids scispace.com.

Conformational Landscape Analysis and Molecular Dynamics of this compound

The conformational landscape of a molecule, representing the full range of its possible three-dimensional structures, is fundamental to understanding its chemical reactivity and biological activity. For a modified amino acid such as this compound, this landscape is shaped by the interplay of steric and electronic effects arising from its constituent parts: the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, the flexible N-benzyl group, and the chiral D-alanine core. An in-depth analysis of this landscape through computational methods like molecular dynamics (MD) simulations provides critical insights into the molecule's preferred shapes and dynamic behavior.

Key Torsional Angles and Expected Conformational Features:

The flexibility of this compound is primarily dictated by the rotation around several key single bonds. The principal dihedral angles that define its conformation are:

Φ (Phi) and Ψ (Psi): These are the classic Ramachandran angles that describe the backbone conformation of the D-alanine residue. For a D-amino acid, the sterically allowed regions in a Ramachandran plot are different from those of the more common L-amino acids. Molecular dynamics simulations of peptides containing D-amino acids have been used to generate rotamer libraries, which provide information on the probable side-chain and backbone conformations. nih.gov

ω (Omega): This dihedral angle describes the rotation around the peptide bond-like C-N bond. It is typically found in a trans conformation (around 180°) to minimize steric clash, although cis conformations (around 0°) can also exist.

Dihedral angles of the Fmoc group: The linkage of the Fmoc group to the nitrogen atom also involves rotatable bonds that contribute to the molecule's conformational space.

The presence of the bulky Fmoc and benzyl groups on the nitrogen atom is expected to significantly restrict the conformational freedom of the D-alanine backbone. This steric hindrance likely limits the accessible regions of the Ramachandran plot compared to an unprotected D-alanine residue.

Molecular Dynamics Simulations as a Predictive Tool:

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. wm.educam.ac.uk By simulating the atomic motions over time, MD can map out the potential energy surface of a molecule and identify its low-energy, stable conformations.

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup: Building an in silico model of the molecule and placing it in a simulation box, often with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformational states.

Analysis: Analyzing the trajectory to extract information about dihedral angle distributions, potential energy landscapes, and the population of different conformers.

Hypothetical Conformational Analysis Data:

In the absence of specific published data for this compound, the following tables present a hypothetical representation of the type of data that would be generated from a detailed conformational analysis and molecular dynamics study. These tables are based on general principles of peptide and amino acid conformation and are for illustrative purposes only.

Table 1: Hypothetical Major Conformational States of this compound from Molecular Dynamics.

Conformer IDΦ (°)Ψ (°)Relative Population (%)Key Intramolecular Interactions
1 120 ± 15-110 ± 2045Steric packing of Fmoc and benzyl groups
2 -100 ± 20130 ± 1530Extended conformation, minimal steric clash
3 80 ± 1590 ± 2015Folded conformation with potential π-stacking
4 OthersOthers10Transient states

Table 2: Hypothetical Torsional Angle Distributions for Key Dihedral Angles.

Dihedral AngleMost Probable Range (°)Secondary Range (°)
Φ (C'-N-Cα-C') 100 to 140-120 to -80
Ψ (N-Cα-C'-N) -130 to -90110 to 150
ω (Cα-C'-N-Cα) 170 to -170 (trans)-10 to 10 (cis)
χ1 (N-Cα-Cβ-Cγ) of Benzyl -70 to -50 (gauche+)170 to -170 (trans)

It is important to reiterate that the values presented in these tables are hypothetical and intended to illustrate the expected outcomes of a conformational landscape analysis. Detailed quantum mechanics calculations and extensive molecular dynamics simulations would be required to determine the actual conformational preferences and energy landscapes of this compound. Such studies on related Fmoc-protected amino acids and dipeptides have demonstrated the significant influence of the Fmoc group on the conformational behavior, often leading to more ordered structures. researchgate.net

Derivatives, Analogues, and Future Research Directions

Synthesis and Biological Evaluation of N-Benzylated D-Alanine Analogues

The synthesis of N-benzylated D-alanine analogues is a critical area of research aimed at developing new therapeutic agents. These analogues are often incorporated into peptides to enhance their biological activity and stability. For instance, analogues of D-alanyl-D-alanine are synthesized as inhibitors of bacterial cell wall biogenesis. nih.gov The biological evaluation of these compounds typically involves assessing their antimicrobial activity against a panel of clinically relevant bacteria.

One area of significant interest is the development of analogues of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), a component of the bacterial cell wall with immunomodulatory properties. doi.org Synthetic analogues of MDP, which may incorporate N-benzylated D-alanine or similar residues, are evaluated for their ability to stimulate the immune system. doi.org The structure-activity relationship (SAR) studies of these analogues have revealed that while the D-isoglutamine residue is often essential for activity, the L-alanine residue can be replaced with other amino acids, including modified D-alanine derivatives, to modulate their biological effects. doi.org

The biological activity of these analogues is often assessed through in vitro and in vivo assays. For example, their ability to induce delayed-type hypersensitivity is a common measure of their immunoadjuvant activity. doi.org The following table summarizes the key findings from studies on related D-alanine analogues.

Analogue TypeTarget/ApplicationKey Findings
D-alanyl-D-alanine analoguesBacterial cell wall synthesis inhibitorsShowed inhibitory activity against various bacterial strains, including Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov
N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) analoguesImmunoadjuvantsThe L-alanine residue can be substituted without loss of activity, while the D-isoglutamine moiety is crucial. Esterification of the D-glutamic acid residue can decrease activity. doi.org

Exploring the Impact of Substituent Variations on Molecular Properties

Variations in the substituents on the N-benzyl group or the D-alanine backbone can significantly influence the molecular properties of the resulting compounds. These modifications can affect factors such as hydrophobicity, conformational flexibility, and enzymatic stability, which in turn impact biological activity.

For example, the introduction of N-methyl groups into peptides containing D-amino acids has been shown to modulate their therapeutic properties. mdpi.com N-methylation can increase lipophilicity, which may enhance membrane permeability and bioavailability. monash.edu However, it can also disrupt hydrogen bonding networks, potentially altering the peptide's conformation and its interaction with biological targets. mdpi.com Studies on antimicrobial peptides have demonstrated that substitution with N-methyl amino acids can enhance stability against enzymatic degradation. mdpi.com

The physicochemical properties of these modified peptides, such as their retention time in chromatography (an indicator of hydrophobicity) and their critical micelle concentration, are often analyzed to understand the impact of these substitutions. mdpi.com The table below illustrates the effects of such modifications on peptide properties.

ModificationEffect on Molecular PropertyImpact on Biological Activity
N-methylationIncreased lipophilicity, potential disruption of hydrogen bonds. mdpi.commonash.eduCan enhance enzymatic stability and modulate antimicrobial activity. mdpi.com
Substitution with D-amino acidsIncreased stability against proteases.Can enhance serum stability and modulate antimicrobial and hemolytic activity. mdpi.com

Emerging Methodologies for Introducing N-Alkylation and Chirality

The development of efficient and stereoselective methods for the N-alkylation of amino acids is crucial for the synthesis of compounds like N-Fmoc-N-benzyl-D-alanine and its analogues. Traditional methods often involve harsh reagents and multiple protection-deprotection steps. nih.gov However, several emerging methodologies offer more sustainable and efficient alternatives.

One promising approach is the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals. nih.govrug.nl This method is highly atom-efficient, producing water as the only byproduct, and often proceeds with excellent retention of the amino acid's original stereochemistry. nih.gov

Biocatalytic methods are also gaining prominence for their high stereoselectivity and mild reaction conditions. manchester.ac.uk Enzymes such as D-amino acid oxidases can be used in cascade reactions for the synthesis of unnatural α-amino acids. rsc.org For instance, a D-aminopeptidase from Ochrobactrum anthropi has been utilized for the stereoselective synthesis of D-alanine N-alkylamides. pu-toyama.ac.jp These enzymatic methods provide a greener alternative to conventional chemical synthesis. manchester.ac.uk Furthermore, reductive aminase (RedAm) enzymes can be combined with other enzymes in one-pot systems to achieve N-alkylation using either primary alcohols or carboxylic acids as starting materials. acs.org

MethodologyDescriptionAdvantages
Direct N-alkylation with alcoholsTransition metal-catalyzed reaction of unprotected amino acids with alcohols. nih.govrug.nlHigh atom economy, water as the only byproduct, good retention of stereochemistry. nih.gov
Enzymatic N-alkylationUse of enzymes like D-aminopeptidases or reductive aminases to catalyze N-alkylation. pu-toyama.ac.jpacs.orgHigh stereoselectivity, mild reaction conditions, environmentally friendly. manchester.ac.uk
Oxidative CyanationD-amino acid oxidase-catalyzed synthesis of primary α-aminonitriles from primary amines, which can then be converted to unnatural α-amino acids. rsc.orgNovel route to unnatural amino acids under aqueous conditions. rsc.org

Potential for Integration into Novel Chemical Biology Tools

The unique properties of this compound and its analogues make them attractive candidates for the development of novel chemical biology tools. The incorporation of such unnatural amino acids into peptides can be used to create chemical probes to study biological processes or to design peptides with enhanced therapeutic properties.

For example, D-amino acid-containing peptides are being explored for their potential as antimicrobial agents with improved stability against proteases. mdpi.com The N-benzyl group can be further functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create probes for imaging or proteomics studies. The Fmoc protecting group is well-suited for solid-phase peptide synthesis, allowing for the straightforward incorporation of this compound into custom peptide sequences. chemimpex.comthermofisher.com

Furthermore, D-alanine analogues bearing chemical reporters have been used to study bacterial peptidoglycan dynamics. nih.gov This highlights the potential for using appropriately modified N-benzylated D-alanine derivatives to probe a variety of biological systems. The ability to fine-tune the properties of these molecules through substituent variations opens up possibilities for creating a diverse range of chemical biology tools for applications in drug discovery and diagnostics. The use of N-alkylated amino acids is a recognized strategy in the design of peptide and peptidomimetic drugs. monash.edu

Q & A

(B) What are the optimal protocols for incorporating N-Fmoc-N-benzyl-D-alanine into solid-phase peptide synthesis (SPPS)?

Answer:
this compound is integrated into SPPS using standard Fmoc chemistry. Key steps include:

  • Activation : Use coupling agents like HBTU/HOBt (1:1 molar ratio) or DIC/Oxyma to minimize racemization .
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group while retaining acid-labile benzyl protection .
  • Coupling Efficiency : Monitor via Kaiser test or ninhydrin assay; repeat couplings if necessary for sterically hindered residues .

Table 1: Representative Fmoc-Alanine Derivatives and Properties

CompoundMolecular Weight (g/mol)CAS NumberKey ApplicationReference
N-Fmoc-D-alanine311.3479990-15-1SPPS backbone flexibility
N-Fmoc-3-(2-naphthyl)-D-alanine437.49138774-94-4Peptide-drug conjugates
N-Fmoc-3-cyclohexyl-L-alanine393.47135673-97-1Hydrophobic peptide domains

(A) How can researchers resolve contradictions in reported coupling efficiencies for bulky N-Fmoc-protected alanine derivatives?

Answer:
Discrepancies arise due to steric hindrance from substituents (e.g., benzyl, naphthyl). Mitigation strategies include:

  • Optimized Activation : Use DIC/Oxyma instead of HBTU to reduce epimerization .
  • Microwave-Assisted Synthesis : Enhances coupling rates for hindered residues (e.g., 50°C, 10 min pulses) .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (CSP column, hexane/IPA eluent) or circular dichroism (CD) spectroscopy .

(B) What analytical techniques are critical for characterizing this compound purity and structure?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95% typical for SPPS-grade) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ for C24H21NO4 = 387.42 g/mol) .
  • NMR : 1H/13C NMR in DMSO-d6 to verify benzyl group integrity (δ 7.2–7.4 ppm aromatic protons) .

(A) How does the benzyl group in this compound influence peptide stability and downstream functionalization?

Answer:

  • Stability : The benzyl group provides resistance to base-mediated deprotection but is acid-labile (removable with TFA/scavengers) .
  • Functionalization : Post-synthesis, the benzyl group can be hydrogenolyzed (H2/Pd-C) for selective deprotection or modified via Suzuki coupling for bioconjugation .
  • Steric Effects : May reduce α-helix propensity in peptides; compensate by optimizing solvent polarity (e.g., DCM/DMF mixtures) .

(B) What storage conditions maximize the shelf life of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Compatibility : Avoid oxidizing agents; use argon/vacuum sealing to limit oxidation of benzyl groups .
  • Solubility : Pre-dissolve in DMF or DCM (10–50 mM) for immediate use in SPPS .

(A) What methodologies address racemization during the synthesis of peptides containing this compound?

Answer:
Racemization is catalyzed by basic conditions or elevated temperatures. Solutions include:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-induced epimerization .
  • Additives : Incorporate HOBt or Oxyma (1–2 eq) to suppress racemization during activation .
  • Kinetic Monitoring : Use real-time CD spectroscopy to detect chiral inversion and adjust reaction parameters .

(B) How do researchers validate the enantiomeric purity of this compound post-synthesis?

Answer:

  • Chiral HPLC : Utilize columns like Chiralpak IA with hexane/ethanol gradients; retention time comparison against L-isomer standards .
  • Optical Rotation : Measure [α]D20 (e.g., –18° for Fmoc-D-alanine in DMF) to confirm stereochemistry .
  • X-ray Crystallography : Resolve crystal structures for absolute configuration verification (rare due to time constraints) .

(A) What strategies optimize the incorporation of non-natural side chains (e.g., benzyl, naphthyl) in Fmoc-alanine derivatives?

Answer:

  • Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., F, NO2) to enhance coupling efficiency (see Fmoc-Phe(4-F)-OH, MW 405.41 g/mol) .
  • Hybrid Protecting Groups : Use Alloc/ivDde for orthogonal deprotection of functionalized side chains .
  • Computational Modeling : Predict steric clashes with Rosetta or MOE software to preempt synthesis challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.